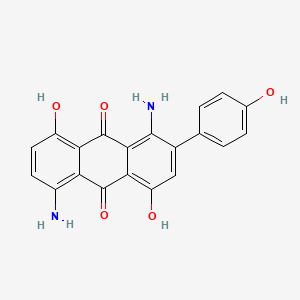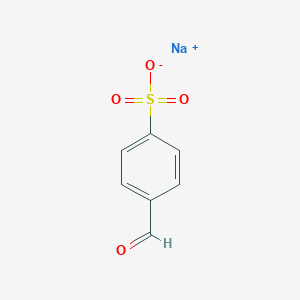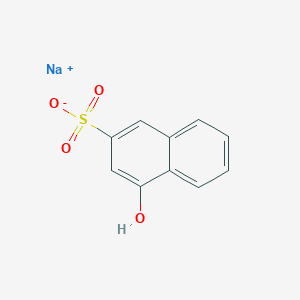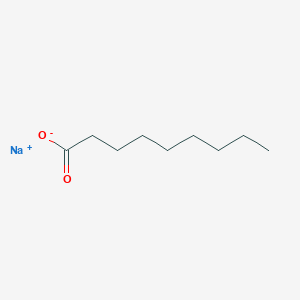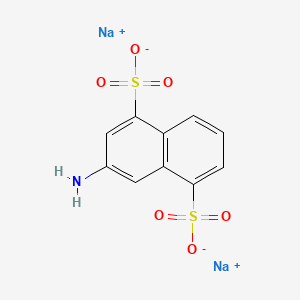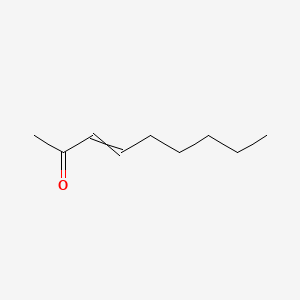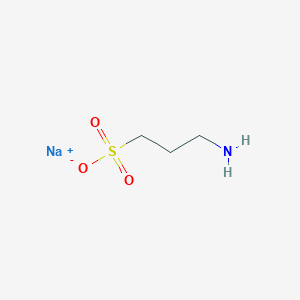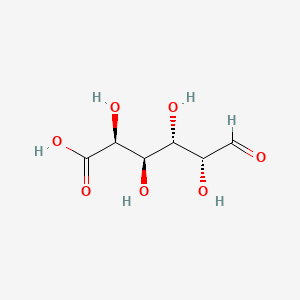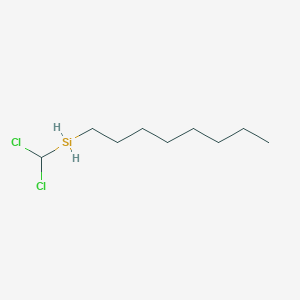
Dichloromethyl(octyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloromethyl(octyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a dichloromethyl group and an octyl group. This compound is part of the broader class of chlorosilanes, which are widely used in various industrial and research applications due to their reactivity and versatility.
準備方法
Synthetic Routes and Reaction Conditions: Dichloromethyl(octyl)silane can be synthesized through the reaction of octylsilane with dichloromethylsilane under controlled conditions. The reaction typically involves the use of a catalyst, such as platinum or palladium, to facilitate the formation of the desired product. The reaction is carried out in an inert atmosphere, often under anhydrous conditions to prevent hydrolysis of the chlorosilane groups.
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of octylsilane followed by the introduction of a dichloromethyl group. This process is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form silanols and hydrochloric acid.
Polymerization: This compound can participate in polymerization reactions to form polysiloxanes, which are valuable in the production of silicone-based materials.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Platinum, palladium.
Conditions: Anhydrous, inert atmosphere, controlled temperature.
Major Products:
Silanols: Formed through hydrolysis.
Polysiloxanes: Formed through polymerization.
科学的研究の応用
Dichloromethyl(octyl)silane has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of surfaces for biological assays and the development of biosensors.
Medicine: Utilized in the formulation of drug delivery systems and medical devices.
Industry: Applied in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of dichloromethyl(octyl)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo nucleophilic substitution, leading to the formation of new silicon-oxygen or silicon-nitrogen bonds. The compound’s reactivity is influenced by the presence of the octyl group, which can affect the steric and electronic properties of the molecule.
類似化合物との比較
Dichloromethylsilane: Similar in structure but lacks the octyl group.
Dichlorodimethylsilane: Contains two methyl groups instead of an octyl group.
Chlorodimethylsilane: Contains one chlorine and two methyl groups.
Uniqueness: Dichloromethyl(octyl)silane is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences the compound’s reactivity and applications. This makes it particularly valuable in applications requiring surface modification and the creation of hydrophobic coatings.
特性
IUPAC Name |
dichloromethyl(octyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Cl2Si/c1-2-3-4-5-6-7-8-12-9(10)11/h9H,2-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDXPHRZLYCGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[SiH2]C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
